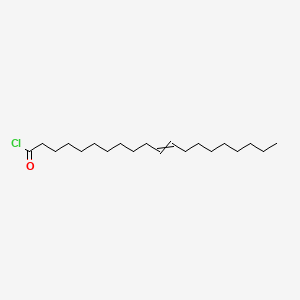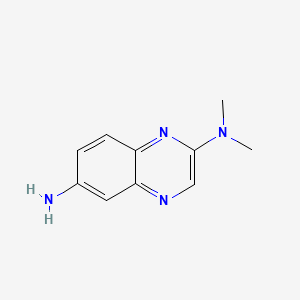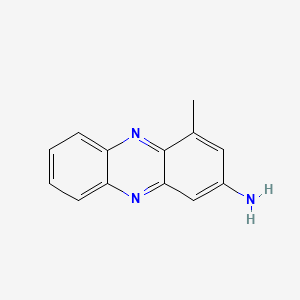![molecular formula C24H32O4 B561413 [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate CAS No. 102273-87-0](/img/structure/B561413.png)
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate is a naturally occurring compound found in the roots of Echinacea plants . It is a member of the cinnamate family, characterized by its unique molecular structure, which includes a 3-phenylpropenoic acid esterified with a bicycloheptane derivative . This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate typically involves the esterification of 3-phenylpropenoic acid with a suitable bicycloheptane derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Echinacea roots, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[41
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and as a model compound for studying esterification reactions.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a subject of interest in biological research.
Medicine: Preliminary studies suggest that [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate may have therapeutic potential due to its anti-inflammatory and antiviral properties.
Industry: It is used in the formulation of natural health products and cosmetics, leveraging its bioactive properties
Wirkmechanismus
The mechanism of action of [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines, reducing inflammation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: Found in cinnamon, it shares the cinnamate structure but lacks the bicycloheptane derivative.
Cinnamic Acid: A simpler structure with only the 3-phenylpropenoic acid moiety.
Cinnamoyl Chloride: Used in organic synthesis, it is a reactive derivative of cinnamic acid.
Uniqueness
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate’s uniqueness lies in its combined structure of a cinnamate ester and a bicycloheptane derivative, which imparts distinct chemical and biological properties not observed in simpler cinnamate compounds .
Eigenschaften
CAS-Nummer |
102273-87-0 |
|---|---|
Molekularformel |
C24H32O4 |
Molekulargewicht |
384.516 |
IUPAC-Name |
[(1R,2S,3S,4R,6S,7R)-2-hydroxy-6-methyl-7-(3-oxobutyl)-3-propan-2-yl-4-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-15(2)21-19(28-20(26)13-11-17-8-6-5-7-9-17)14-24(4)18(12-10-16(3)25)22(24)23(21)27/h5-9,11,13,15,18-19,21-23,27H,10,12,14H2,1-4H3/b13-11+/t18-,19-,21-,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
MZRGOEIFXVZAOF-XAYXDKLWSA-N |
SMILES |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)OC(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



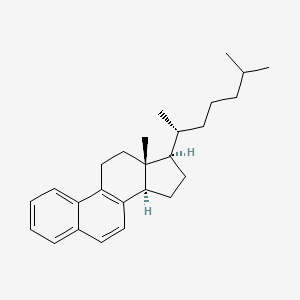
![3-Methyl-2-azabicyclo[3.2.1]octane](/img/structure/B561334.png)
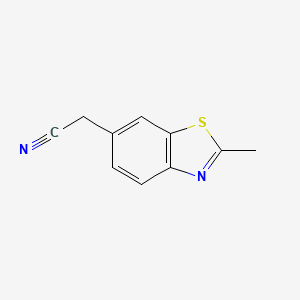
![[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoate](/img/structure/B561342.png)

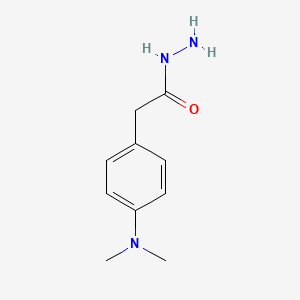
![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
